2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBPZRWGKUXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673323 | |

| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-37-8 | |

| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

CAS Number: 1214334-37-8

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is a highly specialized aromatic compound that has emerged as a significant building block for researchers and scientists in drug discovery and development. Its unique trifunctional substitution pattern, featuring a fluoro, a difluoromethyl, and a trifluoromethyl group on a benzene scaffold, makes it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical agents.

The strategic incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl (-CF3) group is known to improve metabolic stability and lipophilicity, often leading to better bioavailability and potency.[1] Concurrently, the difluoromethyl (-CF2H) group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, further modulating a molecule's interaction with biological targets.[2][3] The additional fluorine atom on the aromatic ring provides another point for modifying electronic properties and metabolic pathways.[4] This guide provides an in-depth overview of the properties, synthesis, applications, and safe handling of this important synthetic intermediate.

Physicochemical and Structural Properties

| Property | Value (Predicted/Estimated) | Source/Analogy |

| CAS Number | 1214334-37-8 | BLDpharm |

| Molecular Formula | C8H4F6 | Calculated |

| Molecular Weight | 218.11 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Analogy to similar fluorinated benzenes |

| Boiling Point | ~130-150 °C | Estimated based on similar structures[5][6] |

| Density | ~1.4 - 1.5 g/cm³ | Estimated based on similar structures[5] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) | General property of fluorinated aromatics |

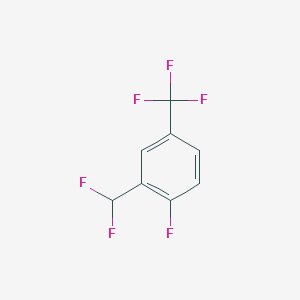

Structural Representation

The structure of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is depicted below.

Caption: Chemical structure of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene.

Synthesis and Reaction Mechanisms

The synthesis of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is not widely documented in peer-reviewed literature, suggesting its primary use as a specialized, commercially available building block. However, a plausible and logical synthetic route can be conceptualized based on established methodologies for the introduction of difluoromethyl groups onto aromatic rings.

A likely precursor for this synthesis is 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. The difluoromethyl group can then be introduced via a metal-catalyzed cross-coupling reaction.

Conceptual Synthetic Workflow

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for similar cross-coupling reactions and is provided for illustrative purposes. Note: This protocol should be optimized and validated in a laboratory setting.

-

Reaction Setup: To a dry, argon-purged reaction vessel, add 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq), a suitable palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq).

-

Reagent Addition: Add a difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCF2H, 1.5 eq) and a fluoride source (e.g., CsF, 2.0 eq) or a pre-formed difluoromethyl-metal species.

-

Solvent and Reaction: Add a dry, degassed solvent such as DMF or toluene. Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene.

Applications in Drug Discovery and Development

The true value of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene lies in its application as a key intermediate for synthesizing biologically active molecules. The strategic placement of its fluorine-containing groups can significantly enhance the properties of a lead compound.

-

Metabolic Stability: The trifluoromethyl and difluoromethyl groups are resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile group (e.g., a methyl or methoxy group) with these fluorinated analogues can increase the half-life of a drug.

-

Lipophilicity and Permeability: The -CF3 group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.[1] The -CF2H group offers a more nuanced modification of lipophilicity compared to the -CF3 group.[3]

-

Binding Affinity: The difluoromethyl group can act as a hydrogen bond donor, forming crucial interactions with target proteins.[2] This can lead to increased binding affinity and selectivity.

-

pKa Modulation: The strong electron-withdrawing nature of the fluorinated groups can influence the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and target engagement.[2]

This intermediate is particularly valuable for the synthesis of kinase inhibitors, protease inhibitors, and compounds targeting the central nervous system, where the aforementioned properties are highly desirable.

Analytical Characterization

The identity and purity of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons and a triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine spectrum is expected to show distinct signals for the three different fluorine environments: the aromatic fluorine, the difluoromethyl group (as a doublet of quartets, coupling to the -CF2H proton and the aromatic ring), and the trifluoromethyl group (as a singlet or narrowly split multiplet).

-

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) will confirm the molecular weight and provide fragmentation patterns consistent with the structure.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS number 1214334-37-8 is not widely available, the safety precautions for this compound can be inferred from data on structurally similar fluorinated aromatic compounds.[7][8][9][10]

-

Hazard Identification:

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Conclusion

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene represents a sophisticated and highly valuable building block in the arsenal of the modern medicinal and process chemist. Its unique combination of strategically placed fluorine-containing groups offers a powerful tool for fine-tuning the properties of drug candidates to achieve enhanced efficacy, stability, and bioavailability. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

-

M. Tredwell et al., "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride," Organic Letters, [Online]. Available: [Link].

-

JMU Scholarly Commons, "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl," [Online]. Available: [Link].

-

PubChem, "Benzene, 1,2-difluoro-4-(trifluoromethyl)-," [Online]. Available: [Link].

-

M. Tredwell et al., "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride," National Institutes of Health, [Online]. Available: [Link].

-

ResearchGate, "ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications," [Online]. Available: [Link].

-

RSC Publishing, "Recent advances in the diverse transformations of trifluoromethyl alkenes," [Online]. Available: [Link].

-

PubChem, "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene," [Online]. Available: [Link].

-

NIST, "Benzene, 1-fluoro-4-(trifluoromethyl)-," [Online]. Available: [Link].

-

Agilent, "Fluorobenzene Standard (1X1 mL) - Safety Data Sheet," [Online]. Available: [Link].

-

Carl ROTH, "Benzene - Safety Data Sheet," [Online]. Available: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD., "The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization," [Online]. Available: [Link].

-

ResearchGate, "Fluorine in Drug Design: A Case Study with Fluoroanisoles," [Online]. Available: [Link].

-

Loba Chemie, "FLUOROBENZENE FOR SYNTHESIS MSDS," [Online]. Available: [Link].

-

PubChem, "1-Fluoro-2,4-bis(trifluoromethyl)benzene," [Online]. Available: [Link].

-

PubChem, "4-Fluoro-1,2-bis[4-(trifluoromethyl)phenyl]benzene," [Online]. Available: [Link].

-

PubChem, "1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene," [Online]. Available: [Link].

Sources

- 1. 1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-fluoro-4-(trifluoromethyl)- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. agilent.com [agilent.com]

- 9. carlroth.com [carlroth.com]

- 10. lobachemie.com [lobachemie.com]

- 11. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The precise structural characterization of complex organofluorine compounds is a cornerstone of modern chemical research and development, particularly within the pharmaceutical and agrochemical sectors. Fluorine's unique electronic properties can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated motifs highly desirable in drug design.[1][2] This guide provides a comprehensive, in-depth methodology for the unequivocal structure elucidation of 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, a polysubstituted aromatic compound featuring three distinct fluorine environments. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D correlation), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices, the interpretation of complex spectral data, and the establishment of self-validating protocols are emphasized to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Challenge of Polysubstituted Fluorinated Aromatics

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene represents a model compound that encapsulates the analytical challenges frequently encountered by researchers. Its structure contains three different types of fluorine-containing substituents: an aromatic fluorine (Ar-F), a difluoromethyl group (-CHF₂), and a trifluoromethyl group (-CF₃). The difluoromethyl group, in particular, is a valuable bioisostere for functionalities like carbonyls or sulfonyls and can act as a hydrogen-bond donor, enhancing drug potency and selectivity.[1]

The unambiguous assignment of such a structure is non-trivial. The presence of multiple fluorine atoms introduces complex spin-spin coupling networks that permeate through ¹H, ¹³C, and ¹⁹F NMR spectra. Therefore, a multi-technique, integrated approach is not merely recommended but essential for conclusive structure determination. This guide details the logical workflow and expert interpretation required to navigate these complexities.

Molecular Structure Overview and Atom Numbering

To facilitate a clear and consistent discussion throughout this guide, the following IUPAC-compliant numbering system for 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene will be used.

Caption: Numbering scheme for 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene.

Core Analytical Strategy: A Multi-Spectroscopic Approach

The structure elucidation of this molecule relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combination provides a self-validating system for confirmation.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for this task, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (¹H, ¹³C, ¹⁹F). Because ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high receptivity, ¹⁹F NMR is as informative as ¹H NMR.[3][4]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal signals for the three aromatic protons and the single proton of the difluoromethyl group.

-

Aromatic Region (δ 7.5-8.0 ppm): The electron-withdrawing nature of the fluorine substituents will shift these protons downfield compared to unsubstituted benzene (δ 7.3 ppm).[5][6]

-

H6: This proton is ortho to the Ar-F and meta to the -CHF₂ group. It will likely appear as a doublet of doublets (dd) due to coupling to H5 (³JHH) and the Ar-F (⁴JHF).

-

H5: This proton is ortho to the -CF₃ group and meta to the Ar-F. It will appear as a complex multiplet, likely a doublet of doublets of quartets (ddq) due to coupling to H6 (³JHH), H3 (⁴JHH), and the three fluorine atoms of the -CF₃ group (⁵JHF). Long-range H-F couplings are common.[3]

-

H3: This proton is ortho to the -CHF₂ group and meta to the -CF₃ group. It will appear as a doublet of triplets of quartets (dtq) or a more complex multiplet due to coupling to the two fluorine atoms of the -CHF₂ group (⁴JHF), the proton of the -CHF₂ group (⁵JHH), and the three fluorine atoms of the -CF₃ group (⁴JHF).

-

-

Aliphatic Region (δ 6.5-7.0 ppm):

-

H7 (-CHF₂): This single proton is directly attached to a carbon bearing two fluorine atoms, resulting in a significant downfield shift. The signal will be a triplet due to coupling with the two equivalent fluorine atoms of the -CHF₂ group (²JHF). The coupling constant is expected to be large, typically around 50 Hz.[3]

-

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

The ¹⁹F NMR spectrum is critical and will show three distinct signals corresponding to the three unique fluorine environments.[3] Chemical shifts are referenced to CFCl₃ (δ 0 ppm).

-

-CF₃ (δ ~ -63 ppm): The trifluoromethyl group typically appears in this region.[7] This signal will likely be a singlet or a very finely split multiplet due to weak, long-range couplings to the aromatic protons (H3 and H5).

-

Ar-F (δ ~ -110 to -140 ppm): Aromatic fluorine chemical shifts are highly dependent on the other ring substituents.[8] This signal will be a multiplet due to coupling to the neighboring protons (H6) and other fluorine groups.

-

-CHF₂ (δ ~ -115 to -125 ppm): The difluoromethyl group will appear as a doublet due to the large two-bond coupling to its attached proton (²JFH, ~50 Hz). Further smaller couplings to aromatic protons and other fluorine groups may broaden the peaks.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals. A key feature will be the splitting of carbon signals due to C-F coupling.

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected.[6]

-

C1, C2, C4 (substituted): These quaternary carbons will show large one-bond couplings to their attached fluorine atoms (¹JCF), appearing as a doublet (C1) and quartets (C4, C8). C2 will show a triplet due to the -CHF₂ group. Their chemical shifts will be significantly affected by the direct attachment of electronegative fluorine atoms.

-

C3, C5, C6 (unsubstituted): These carbons will appear as complex multiplets due to two- and three-bond couplings to various fluorine atoms (²JCF, ³JCF).

-

-

Aliphatic Carbons:

-

C7 (-CHF₂): This carbon will be shifted downfield and appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF).

-

C8 (-CF₃): This carbon will also be downfield and appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).

-

2D NMR for Unambiguous Assignment

While 1D NMR provides the initial data, 2D correlation experiments are required to piece the puzzle together definitively.

-

COSY (¹H-¹H Correlation Spectroscopy): Will confirm the coupling between adjacent aromatic protons H5 and H6.

-

HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton to its attached carbon (H3-C3, H5-C5, H6-C6, and H7-C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for confirming the overall substitution pattern. It reveals 2- and 3-bond correlations between protons and carbons.

Caption: Key expected HMBC correlations for structural confirmation.

Summary of Predicted NMR Data

| Technique | Signal | Predicted δ (ppm) | Predicted Multiplicity | Key Couplings (J in Hz) |

| ¹H NMR | H3 | 7.6 - 7.8 | complex m | ⁴JHF (to CHF₂), ⁴JHF (to CF₃) |

| H5 | 7.7 - 7.9 | ddq | ³JHH (to H6), ⁵JHF (to CF₃) | |

| H6 | 7.5 - 7.7 | dd | ³JHH (to H5), ⁴JHF (to Ar-F) | |

| H7 (-CHF₂) | 6.5 - 7.0 | t | ²JHF (~50-55) | |

| ¹⁹F NMR | -CF₃ | ~ -63 | s or fine m | ⁴JFF, ⁵JHF (weak) |

| Ar-F | -110 to -140 | m | ³JFF, ⁴JHF, ⁵JFF | |

| -CHF₂ | -115 to -125 | d | ²JFH (~50-55) | |

| ¹³C NMR | C1-C6 | 110 - 160 | m (split by F) | ¹JCF, ²JCF, ³JCF |

| C7 (-CHF₂) | ~115 | t | ¹JCF (~240) | |

| C8 (-CF₃) | ~125 | q | ¹JCF (~275) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation, which serves as a fingerprint for the types of substituents present.

-

Molecular Ion (M⁺•): Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined. For C₈H₄F₆ (MW: 218.0264), this provides an unambiguous molecular formula.

-

Fragmentation Pattern: Electron Ionization (EI) will induce characteristic fragmentation.

-

Loss of F•: A peak at M-19 is expected from the loss of a fluorine atom.

-

Loss of •CF₃: A strong peak corresponding to [M - 69]⁺ would be highly indicative of the trifluoromethyl group.[9][10]

-

Loss of •CHF₂: A peak at [M - 51]⁺ would confirm the presence of the difluoromethyl group.

-

The fragmentation of fluorinated benzenes can be complex, sometimes involving the loss of CF₂.[11][12] The base peak may correspond to a stable, rearranged fragment ion.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.

-

C-F Stretching: This is the most prominent feature. Due to the multiple fluorine environments, a series of very strong, broad absorption bands are expected in the 1000-1360 cm⁻¹ region.[13]

-

C-H Stretching:

-

Aromatic C-H stretching will appear as a series of weaker bands just above 3000 cm⁻¹.

-

The C-H stretch of the -CHF₂ group will be found around 2900-3000 cm⁻¹.

-

-

Aromatic C=C Stretching: Overtone and combination bands characteristic of the 1,2,4-trisubstitution pattern will be visible in the 1650-2000 cm⁻¹ region, and fundamental C=C stretching bands will appear around 1450-1600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (-CHF₂) | 2900 - 3000 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch (-CF₃, -CHF₂, Ar-F) | 1000 - 1360 | Very Strong, Broad |

| Aromatic C-H Bending (out-of-plane) | 800 - 900 | Strong |

Experimental Protocols

7.1. NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C NMR (δ 0.00 ppm) and trichlorofluoromethane (CFCl₃) as the internal standard for ¹⁹F NMR (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire data on a 500 MHz spectrometer. Use a 30-degree pulse angle with a 2-second relaxation delay and 16 scans for a high signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire data on the same instrument (operating at ~470 MHz for ¹⁹F). Use a proton-decoupled pulse sequence to simplify the spectrum initially, followed by a coupled experiment to observe H-F couplings.

-

¹³C NMR Acquisition: Acquire data at ~125 MHz. Use a proton-decoupled pulse sequence (e.g., zgpg30) with a 5-second relaxation delay and accumulate at least 1024 scans.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs, optimizing the spectral widths to cover all relevant signals. For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.

7.2. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in methanol or acetonitrile.

-

Analysis: Infuse the sample into a Time-of-Flight (TOF) or Orbitrap mass spectrometer using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 218.03) and applying collision-induced dissociation (CID).

7.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, place a single drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with empty salt plates and subtract it from the sample scan. Accumulate at least 32 scans to improve the signal-to-noise ratio.

Conclusion

The structural elucidation of 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is a rigorous process that hinges on the methodical application and integrated interpretation of multiple spectroscopic techniques. ¹H and ¹⁹F NMR spectroscopy provide the foundational data on the chemical environments and through-bond connectivity of the hydrogen and fluorine atoms. Critically, 2D NMR experiments, particularly HMBC, serve to unambiguously link the different fragments of the molecule, confirming the 1,2,4-trisubstitution pattern. High-resolution mass spectrometry validates the molecular formula, while its fragmentation pattern corroborates the presence of the -CHF₂ and -CF₃ functional groups. Finally, IR spectroscopy provides a rapid confirmation of the key chemical bonds present. By following the detailed protocols and interpretative logic outlined in this guide, researchers can achieve an unequivocal and robust structural assignment, a critical step in any chemical synthesis or drug development program.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 24, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Retrieved January 24, 2026, from [Link]

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved January 24, 2026, from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 24, 2026, from [Link]

-

University of Calgary. (n.d.). 19Fluorine NMR. Retrieved January 24, 2026, from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved January 24, 2026, from [Link]

-

Wang, H.-Y., et al. (2019). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved January 24, 2026, from [Link]

-

Kagramanov, N. D. (2022). Decay sequences - ion series of mass spectra hexamethylbenzene and hexakis(trifluoromethyl)benzene. Fluorine notes, 5(144). [Link]

-

American Chemical Society Publications. (2018). Supporting Information for Trifluoromethylation of Aryl Boronic Acids and Esters with Me₃SiCF₃. [Link]

-

Santschi, N., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(30), 8563–8571. [Link]

Sources

- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 7. rsc.org [rsc.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 10. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Volume # 5(144), September - October 2022 — "Decay sequences - ion series of mass spectra hexamethylbenzene and hexakis(trifluoromethyl)benzene" [notes.fluorine1.ru]

- 13. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 14. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Aromatic Difluoromethyl Group

Abstract

The difluoromethyl (CF₂H) group has emerged from a synthetic curiosity to a cornerstone functional group in modern medicinal and materials chemistry. Once viewed primarily as a metabolically stable and lipophilic appendage, recent advancements have unveiled its versatile reactivity, particularly when attached to an aromatic ring. This guide provides an in-depth exploration of the unique physicochemical properties that drive the utility of the Ar-CF₂H motif and the synthetic strategies for its installation. Critically, we delve into the contemporary understanding of its reactivity, focusing on the functionalization of its C-H bond, which has transformed the group from a passive bioisostere into an active participant in molecular construction. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this privileged functional group.

Introduction: The Difluoromethyl Group - A Privileged Motif in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] While the trifluoromethyl group (CF₃) has long been a staple, the difluoromethyl group (CF₂H) is rapidly gaining prominence.[2][3] Its unique electronic nature—less electron-withdrawing than a CF₃ group but significantly more so than a methyl group—and its distinct stereoelectronic profile confer a host of desirable attributes.

In drug discovery, the CF₂H group is recognized for its ability to enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity through unique non-covalent interactions.[3][4][5] Consequently, an increasing number of drug candidates and approved pharmaceuticals feature the difluoromethyl moiety.[6][7] This guide moves beyond the synthesis of difluoromethyl arenes to focus on the inherent reactivity of the group itself, a field of study that is unlocking new avenues for late-stage molecular diversification.

The Unique Physicochemical Profile of the Aryl Difluoromethyl Group

The utility of the Ar-CF₂H group is rooted in a unique combination of properties that allow it to serve as a versatile bioisostere and a modulator of molecular conformation and interactions.

A Bioisostere of Hydroxyl, Thiol, and Amine Groups

The highly polarized C-H bond in the CF₂H group makes it a competent hydrogen bond donor, a rare feature for a C-H bond.[1][6][8] This allows it to mimic the hydrogen bonding capabilities of common pharmacophores like hydroxyl (OH), thiol (SH), and amine (NH) groups.[3][6][9] This bioisosteric relationship provides a powerful tool for medicinal chemists to replace metabolically labile groups with the more robust CF₂H moiety without sacrificing crucial target-binding interactions.[3][4] For instance, the mTORC1/2 selective inhibitor PQR620 owes its remarkable selectivity to a hydrogen bonding interaction between its CF₂H group and a glutamate residue in the target protein.[6]

Modulating Lipophilicity and Conformation

While generally considered a lipophilicity-enhancing group, the effect of replacing a methyl group with a difluoromethyl group is nuanced. The change in lipophilicity (ΔlogP) can range from slightly negative to moderately positive, depending on the molecular context.[8] This provides a more subtle tool for fine-tuning solubility and permeability compared to the more aggressive lipophilicity increase seen with the CF₃ group.[1]

Furthermore, aryl difluoromethyl ethers (ArOCF₂H) exhibit remarkable conformational flexibility. Unlike anisoles (ArOCH₃), which strongly prefer a planar conformation, or trifluoromethyl ethers (ArOCF₃), which adopt an orthogonal arrangement, ArOCF₂H compounds show little energetic preference.[6] This allows the group to act as a "conformational adaptor," adopting the optimal orientation for binding within a protein active site.[9]

| Property Comparison | -CH₃ | -OH | -SH | -CF₂H |

| Hydrogen Bond Donor | No | Strong | Moderate | Moderate[6][8] |

| Metabolic Stability | Low (Oxidation) | Moderate (Glucuronidation) | Moderate (Oxidation) | High[4] |

| Lipophilicity (logP) | Reference | Lower | Higher | Higher[6] |

| Bioisosteric Role | Size/Sterics | H-bond Donor/Acceptor | H-bond Donor | H-bond Donor[6][9] |

Table 1: A comparative summary of the physicochemical properties of the difluoromethyl group versus common functional groups.

Key Synthetic Strategies for Aryl-CF₂H Bond Formation

The installation of a CF₂H group onto an aromatic ring has been the subject of intense research, leading to a diverse toolbox of synthetic methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions represent one of the most robust strategies for forming Ar-CF₂H bonds. These methods typically involve the coupling of an aryl halide or pseudohalide with a difluoromethyl source.

-

Copper-Mediated Coupling: Copper catalysis is a demanding but effective process for C(sp²)-CF₂H bond formation.[6]

-

Palladium and Nickel-Catalyzed Coupling: Palladium and nickel catalysts are widely used due to their high efficiency and functional group tolerance.[6] For instance, Pd-catalyzed decarbonylative difluoromethylation of aroyl chlorides provides a reliable route to difluoromethylarenes.[6] Nickel catalysis is also attractive due to the metal's unique electronic properties, which facilitate the necessary oxidative addition and reductive elimination steps.[6]

A generic catalytic cycle for the Palladium-catalyzed cross-coupling to form an Aryl-CF₂H bond.

Direct C-H Difluoromethylation

Directly converting an aromatic C-H bond to a C-CF₂H bond is a highly atom-economical and desirable strategy, particularly for late-stage functionalization of complex molecules. These reactions predominantly proceed via a radical mechanism.[6] The difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃), leading to different reactivity and selectivity profiles.[6]

Visible-light photoredox catalysis has emerged as a powerful tool for generating •CF₂H radicals under mild conditions from precursors like sodium difluoromethanesulfinate (DFMS) or TMSCF₂H.[6]

-

Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the heteroarene substrate (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (DFMS, 0.4 mmol, 2.0 equiv), and a photocatalyst such as Rose Bengal or Eosin Y (1-2 mol%).[6]

-

Solvent Addition: Add 2.0 mL of a suitable solvent (e.g., DMSO or MeCN).

-

Reaction: Seal the vial and place it approximately 5-10 cm from a green or blue LED light source. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heteroarene.

Deoxyfluorination of Aryl Aldehydes

A classic method for synthesizing Ar-CF₂H compounds is the deoxyfluorination of the corresponding aryl aldehydes (Ar-CHO).[2][6] Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are commonly used. While effective, this method requires the pre-installation of an aldehyde and can suffer from limited functional group compatibility and the use of hazardous reagents.[2]

Unveiling the Reactivity: The Ar-CF₂H Group as a Functional Handle

The most significant recent development in this field is the recognition that the difluoromethyl group is not merely a passive spectator. Its C-H bond can be activated, transforming the group into a versatile nucleophilic synthon.

C-H Bond Deprotonation: A Gateway to Nucleophilic Reactivity

The two fluorine atoms render the benzylic proton of the Ar-CF₂H group acidic enough to be removed by a strong base. However, the resulting carbanion (Ar-CF₂⁻) is often unstable. A breakthrough strategy involves the combination of a Brønsted superbase with a weak Lewis acid to deprotonate the Ar-CF₂H group and trap the resulting carbanion as a stable, isolable species.

This approach provides access to stabilized Ar-CF₂⁻ synthons that can react with a wide array of electrophiles at room temperature, enabling the construction of novel benzylic difluoromethylene (Ar-CF₂-R) linkages. This methodology unlocks unprecedented synthetic pathways, allowing the difluoromethyl group to be used as a reactive handle for building molecular complexity. It has been successfully applied in reactions including:

-

Palladium-mediated cross-coupling with aryl halides.

-

Nucleophilic aromatic substitution (SₙAr) reactions with electron-deficient arenes.

-

Addition to various electrophiles , forming new C-C bonds.

The conceptual workflow for activating the Ar-CF₂H group via deprotonation and trapping, followed by reaction with an electrophile.

Based on the principles described by Douglas et al.

-

Preparation: In a glovebox, add a solution of a weak Lewis acid (e.g., B₃N₃Me₆, 1.1 equiv) in THF to a cooled (-80 °C) vial.

-

Deprotonation: To this solution, add the difluoromethylarene (1.0 equiv) followed by the dropwise addition of a strong base (e.g., KN(iPr)₂, 1.1 equiv) in THF. Stir the mixture at -80 °C for 30 minutes to generate the stabilized Ar-CF₂⁻ synthon.

-

Alkylation: Add a solution of the electrophile (e.g., an alkyl halide or aryl bromide with a suitable Pd catalyst, 1.2 equiv) in THF to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl ether). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography to yield the desired Ar-CF₂-R product.

Applications in Drug Discovery

The unique properties and reactivity of the Ar-CF₂H group have made it a valuable component in numerous biologically active compounds. Its ability to act as a hydrogen-bond-donating bioisostere for hydroxyl and thiol groups is a key application.[6][9] This replacement can lead to improved metabolic stability and enhanced pharmacokinetic profiles.[3][4] Several FDA-approved drugs and clinical candidates, such as the PI3K inhibitor GDC-0077 and the hepatitis C protease inhibitors Glecaprevir and Voxilaprevir, feature a difluoromethyl group, highlighting its importance in modern pharmaceutical design.[6][7]

Conclusion and Future Outlook

The aromatic difluoromethyl group has transitioned from a simple structural motif to a dynamic and reactive functional group. Its unique combination of properties—acting as a metabolically stable, hydrogen-bond-donating bioisostere—cements its role in rational drug design. The development of robust synthetic methods, especially late-stage C-H functionalization, has made this group readily accessible.

Looking forward, the true frontier lies in the continued exploration of the group's own reactivity. The ability to selectively deprotonate the C-H bond has opened a new chapter, allowing chemists to use the Ar-CF₂H unit as a linchpin for constructing complex molecular architectures. Future research will likely focus on expanding the scope of this nucleophilic reactivity, developing enantioselective transformations, and discovering new modes of activation. As our understanding of this versatile group deepens, its strategic application will undoubtedly continue to fuel innovation across the chemical sciences.

References

-

G. G. P. Guilielmo, T. C. F. de Souza, C. F. R. de Souza, L. G. T. de A. e Melo, A. C. B. Burtoloso, and G. W. Amarante, "Late-stage difluoromethylation: concepts, developments and perspective," Chemical Society Reviews, 2021. [Link]

-

J. J. Douglas, H. P. T. Nguyen, and D. A. Vicic, "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach," Journal of the American Chemical Society, 2018. [Link]

-

M. K. P. Jayalath, C. D. S. T. Muthukuda, and G. B. Hammond, "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride," Organic Letters, 2022. [Link]

-

Y. Zafrani and D. Segall, "Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery," Future Medicinal Chemistry, 2020. [Link]

-

Q. Liu, Y. Li, and F. Liu, "Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes," Journal of the American Chemical Society, 2018. [Link]

-

X. Shen, L. Zhang, and C. Ni, "A Toolbox of Reagents for Difluoromethylthiolation," Accounts of Chemical Research, 2021. [Link]

-

X. Zhang, Y. Wang, and J. Liu, "Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones," Molecules, 2022. [Link]

-

Y. Zafrani, D. Amir, and D. Segall, "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept," Journal of Medicinal Chemistry, 2017. [Link]

-

A. K. Ghosh, K. A. S. Nissanka, and M. D. L. N. P. Gunathilake, "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors," RSC Medicinal Chemistry, 2022. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

Stability of 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Chemical

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. The presence of multiple fluorine-containing moieties—a trifluoromethyl group, a difluoromethyl group, and an aromatic fluorine atom—confers unique physicochemical properties and a high degree of intrinsic stability. However, understanding its behavior under various stress conditions is critical for its effective use in drug development and other applications. This document outlines the compound's core physicochemical properties, explores potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, and provides detailed, field-proven protocols for its stability assessment. The insights and methodologies presented herein are intended for researchers, scientists, and drug development professionals to ensure the robust and reliable application of this versatile chemical entity.

Introduction: The Strategic Value of Polysubstituted Fluorinated Arenes

The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical design. Fluorine-containing functional groups can profoundly modulate a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] The trifluoromethyl (-CF3) group, in particular, is renowned for enhancing metabolic stability and lipophilicity, leading to improved pharmacokinetic profiles.[1] The difluoromethyl (-CHF2) group offers a more nuanced role; it is often considered a lipophilic hydrogen bond donor, capable of forming productive interactions within biological targets, and can serve as a bioisostere for hydroxyl or thiol groups.[3][4]

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is an exemplar of a highly functionalized aromatic scaffold, presenting chemists with a platform for creating complex molecular architectures. Its inherent stability, derived from the high bond energy of carbon-fluorine bonds, makes it an attractive intermediate for multi-step syntheses.[2][5] This guide delves into the empirical and theoretical underpinnings of this stability, providing a framework for predicting its behavior and ensuring its integrity throughout the development lifecycle.

Physicochemical Profile and Intrinsic Stability

The stability of 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is fundamentally rooted in its molecular structure and the powerful electron-withdrawing nature of its substituents.

Molecular Structure and Electronic Effects

The benzene ring is substituted with three distinct, strongly electronegative groups. This arrangement renders the aromatic ring electron-deficient, which significantly impacts its reactivity. The trifluoromethyl and difluoromethyl groups deactivate the ring towards electrophilic aromatic substitution, while the cumulative electron-withdrawing effect enhances the strength and stability of the aromatic system.

Caption: Structure of 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene.

Core Physicochemical Data

A summary of key physicochemical properties is essential for predicting solubility, permeability, and general handling characteristics. The data below is aggregated for structurally similar compounds to provide a reliable estimate.

| Property | Estimated Value | Source |

| Molecular Formula | C8H4F6 | - |

| Molar Mass | 230.11 g/mol | [6] |

| XLogP3 | 3.8 | [6] |

| Boiling Point | ~130-140 °C | [7] |

| Density | ~1.5 g/cm³ | - |

Potential Degradation Pathways: A Mechanistic Overview

While robust, the molecule is not entirely inert. Understanding its potential liabilities under stress is crucial for developing stable formulations and predicting shelf-life. The primary sites for potential degradation are the C-H bond of the difluoromethyl group and, under more extreme conditions, the trifluoromethyl group.

Hydrolytic Degradation (Acidic & Basic)

-

Expertise & Causality: The C-F bonds in both the -CF3 and -CHF2 groups are highly resistant to hydrolysis. However, the C-H bond in the difluoromethyl group presents a site of potential reactivity. Under strong basic conditions, deprotonation can occur, although this typically requires very strong bases.[8] Under harsh acidic conditions, the trifluoromethyl group can, in some cases, undergo protolytic defluorination or hydrolysis to a carboxylic acid, though this requires superacidic media.[9] For typical pharmaceutical stress testing conditions (e.g., 0.1 M HCl, 0.1 M NaOH), the molecule is expected to exhibit high stability.

Oxidative Degradation

-

Expertise & Causality: The most probable site of oxidative attack is the benzylic C-H bond of the difluoromethyl group. Oxidative stress, often simulated using hydrogen peroxide (H2O2) with or without a metal catalyst, can initiate a free-radical chain reaction. The abstraction of the hydrogen atom would lead to a difluoromethyl radical, which could then react with oxygen to form a peroxide intermediate, ultimately leading to decomposition products. The electron-deficient aromatic ring itself is highly resistant to oxidation.

Photolytic Degradation

-

Expertise & Causality: Aromatic compounds absorb UV radiation, which can induce photochemical reactions. The high energy of UV photons can be sufficient to cleave C-H or C-C bonds. The primary photochemical liability is again the C-H bond of the -CHF2 group. Homolytic cleavage would generate a radical pair, initiating degradation. The strength of the C-F bonds makes their photolytic cleavage less likely under standard photostability testing conditions (ICH Q1B).

Thermal Degradation

-

Expertise & Causality: The molecule is expected to possess high thermal stability due to the cumulative strength of its covalent bonds, particularly the C-F bonds.[5] Significant degradation would only be anticipated at temperatures well above those used in accelerated stability studies (e.g., >200 °C). Decomposition at extreme temperatures would likely involve non-specific fragmentation of the molecule.

Caption: Hypothesized degradation pathways under forced stress conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability profile, a forced degradation study coupled with a stability-indicating analytical method is required. The following protocols are designed to be self-validating systems, ensuring that any observed degradation is real and quantifiable.

Protocol: Forced Degradation (Stress Testing)

This protocol is designed to generate potential degradation products and assess the intrinsic stability of the molecule.

Objective: To evaluate the stability of the target compound under ICH-recommended stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene in acetonitrile (ACN).

-

Stress Conditions (execute in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Incubate at 80 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Incubate at 80 °C for 24 hours.

-

Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 30% H2O2. Store at room temperature, protected from light, for 24 hours.

-

Thermal Stress (Solution): Keep 2 mL of the stock solution in a sealed vial at 80 °C for 7 days.

-

Thermal Stress (Solid): Store ~10 mg of the solid compound at 105 °C for 7 days. Dissolve in ACN to 0.5 mg/mL for analysis.

-

Photostability: Expose the stock solution and solid material to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Finalization: After the incubation period, cool all samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples with a 50:50 ACN:Water mobile phase to a final concentration of 50 µg/mL for analysis.

-

Control Samples: Prepare an unstressed control sample by diluting the stock solution to 50 µg/mL immediately before analysis.

Protocol: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from all potential degradation products and to identify those products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

-

Mass Spectrometer (MS), preferably a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, for accurate mass identification.

Methodology:

-

Chromatographic Conditions:

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-performance C18 column).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-1 min: 30% B

-

1-10 min: 30% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

UV Detection: 254 nm and 220 nm.

-

-

Mass Spectrometry Conditions (Positive ESI):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Scan Range: 50 - 500 m/z.

-

Fragmentation: Use data-dependent acquisition (DDA) or similar mode to trigger MS/MS fragmentation on detected peaks to aid in structural elucidation.

-

Trustworthiness through System Suitability: Before analyzing samples, perform a system suitability test. Inject a standard solution five times; the relative standard deviation (RSD) for the peak area and retention time of the parent compound should be <2.0%. This validates that the analytical system is performing correctly.

Caption: Experimental workflow for a comprehensive stability assessment.

Data Interpretation and Reporting

The output from the stability-indicating method provides the necessary data to construct a complete stability profile.

Quantitative Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.

Degradation (%) = [1 - (Areastressed / Areacontrol)] * 100

Data Summary: Results should be compiled into a clear, concise table.

| Stress Condition | Incubation Time/Temp | % Degradation of Parent | No. of Degradants Detected | Mass Balance (%) |

| Acidic (1.0 M HCl) | 24h @ 80 °C | |||

| Basic (1.0 M NaOH) | 24h @ 80 °C | |||

| Oxidative (30% H2O2) | 24h @ RT | |||

| Photolytic (ICH Q1B) | 1.2 M lux-hr | |||

| Thermal (Solution) | 7d @ 80 °C |

Mass Balance: A critical self-validating check. The mass balance is the sum of the assay of the parent compound and the percentage of all detected degradation products. A value between 95-105% indicates that the analytical method is effectively detecting all major degradation products.

Safe Handling and Storage Recommendations

Based on its chemical structure and the data from stability testing, the following recommendations are made:

-

Storage: The compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture. To prevent potential long-term photolytic degradation, storage in an amber vial or protected from light is advised.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is limited, compounds with multiple fluorine atoms should be handled with care to avoid inhalation or skin contact.[10]

Conclusion

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene exhibits a high degree of intrinsic chemical stability, a direct consequence of its highly fluorinated and electron-deficient aromatic structure. The primary liability under forced degradation conditions is the C-H bond of the difluoromethyl group, which is susceptible to oxidative and, to a lesser extent, photolytic stress. The compound demonstrates excellent resistance to hydrolytic and moderate thermal stress. By employing the robust experimental and analytical protocols detailed in this guide, researchers can confidently assess its stability, ensuring the integrity of this valuable building block in pharmaceutical and material science applications.

References

-

ChemBK. (2024). 2-chloro-1-fluoro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Beier, P. R., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

Wikipedia. (n.d.). Nafion. Retrieved from [Link]

-

American Chemical Society. (2023). Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. ACS Publications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (2017). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. PubMed. Retrieved from [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

-

ACS Publications. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Retrieved from [Link]

-

Cardiff University. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. -ORCA. Retrieved from [Link]

-

ResearchGate. (2005). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,2-difluoro-4-(trifluoromethyl)-. Retrieved from [Link]

-

Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]

-

PubMed. (1995). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G.

-

ResearchGate. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts. Retrieved from [Link]

-

PubMed Central. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2,4-bis(trifluoromethyl)benzene. Retrieved from [Link]

-

University College Dublin. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8). Retrieved from [Link]

-

Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Retrieved from [Link]

-

MDPI. (n.d.). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]

-

ACS Publications. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Fluorinated Building Blocks in Drug Discovery: A Detailed Guide for Researchers

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, has emerged as a cornerstone in modern drug discovery.[1] Its strategic incorporation into drug candidates can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Unlike other halogens, fluorine's small size allows it to act as a bioisostere for hydrogen, yet its powerful electron-withdrawing nature imparts unique properties that can enhance metabolic stability, binding affinity, and membrane permeability.[4][5] Consequently, over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its significant impact on therapeutic efficacy.[4] This guide provides an in-depth exploration of the applications of fluorinated building blocks in drug discovery, complete with detailed protocols for their synthesis and evaluation.

Key Applications and Their Mechanistic Underpinnings

The strategic introduction of fluorine can address several common challenges in drug development, including rapid metabolism, poor absorption, and off-target effects.[6][7]

Enhancement of Metabolic Stability

A primary application of fluorination is to block metabolic "soft spots" in a drug molecule that are susceptible to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[2][8] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to cleavage.[4] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug can be significantly increased, leading to a longer half-life and improved oral bioavailability.[8][9]

A classic example is the antidepressant fluoxetine (Prozac), where a trifluoromethyl (-CF3) group enhances its metabolic stability, allowing for once-daily dosing.[4] The rationale behind this strategy is that CYP-mediated oxidation often involves hydrogen atom abstraction, a process that is energetically disfavored at a fluorinated position.[10][11]

Illustrative Workflow for Assessing Metabolic Stability

The following diagram outlines a typical workflow for evaluating the metabolic stability of a parent compound versus its fluorinated analog.

Caption: Workflow for a comparative metabolic stability assay.

Modulation of Physicochemical Properties: Lipophilicity and pKa

Fluorination provides a powerful tool to fine-tune a drug's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[10][12]

-

Lipophilicity (LogP): The introduction of fluorine can have a nuanced effect on lipophilicity. While a single fluorine atom can slightly increase lipophilicity, polyfluorinated groups like -CF3 often increase it more significantly.[2] This enhanced lipophilicity can improve a drug's ability to cross cell membranes, which is particularly important for central nervous system (CNS) drugs that need to penetrate the blood-brain barrier.[4] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[2]

-

Acidity/Basicity (pKa): Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic functional groups.[4][9] For instance, placing a fluorine atom near an amine group will decrease its basicity (lower the pKa of its conjugate acid).[13] This modulation of pKa can be crucial for optimizing a drug's solubility at physiological pH and its interaction with target receptors.[4][14]

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | General Effect of Fluorination | Rationale | Key Consideration |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage.[4] | Strategic placement at metabolic "hotspots". |

| Lipophilicity (LogP) | Variable Increase | Poor polarizability of the C-F bond.[2] | Balance between permeability and solubility. |

| Basicity (pKa of amines) | Decreased | Inductive electron withdrawal by fluorine.[13] | Can improve oral absorption and reduce hERG liability. |

| Binding Affinity | Often Increased | Can form favorable interactions with protein targets.[13] | Context-dependent and requires structural analysis. |

Enhancement of Binding Affinity

The introduction of fluorine can lead to stronger and more selective binding to the target protein.[13] This can occur through several mechanisms:

-

Favorable Electrostatic Interactions: The polarized C-F bond can participate in dipole-dipole, and C-F···H-X hydrogen bonds with amino acid residues in the binding pocket.[8]

-

Conformational Control: Fluorine can influence the molecule's preferred conformation, "pre-organizing" it for optimal binding to the target.[2] This is often achieved through stereoelectronic effects like the gauche effect.[2]

For example, in kinase inhibitors, fluorine atoms have been shown to enhance binding affinity by interacting with the hinge region of the protein.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of fluorinated compounds.

Protocol 1: Synthesis of a Fluorinated Analog via Nucleophilic Fluorination

This protocol describes a general procedure for the nucleophilic fluorination of an alcohol, a common transformation in the synthesis of fluorinated drug candidates. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose.[1]

Objective: To replace a hydroxyl group with a fluorine atom in a model compound (e.g., a derivative of a lead compound).

Materials:

-

Starting alcohol (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST, 1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the starting alcohol in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST to the cooled solution dropwise via syringe. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired fluorinated compound.

-

Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Diagram of a General Nucleophilic Fluorination Reaction

Caption: General scheme for nucleophilic deoxofluorination using DAST.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol details a standard assay to determine the metabolic stability of a compound by measuring its rate of degradation in the presence of human liver microsomes (HLMs).[8][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound and its fluorinated analog.

Materials:

-

Test compounds (parent and fluorinated analog)

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) with an internal standard (for quenching and analysis)

-

96-well plates

-

Incubator shaker (37 °C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, prepare the reaction mixture containing phosphate buffer, MgCl₂, and the test compound at a final concentration of 1 µM.

-

-

Pre-incubation: Pre-warm the reaction mixture and the HLM suspension separately at 37 °C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed HLMs to the reaction mixture, followed by the addition of the NADPH regenerating system. The final protein concentration should be around 0.5 mg/mL.[8]

-

Incubation and Sampling: Incubate the plate at 37 °C with gentle shaking. At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[8]

-

Reaction Termination: Immediately terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard to the collected samples.

-

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

-

Protocol 3: Measurement of Lipophilicity (LogP) by ¹⁹F NMR Spectroscopy

This protocol describes a modern and accurate method for determining the LogP of fluorinated compounds using ¹⁹F NMR, which is particularly useful for compounds that are not UV-active.[16][17]

Objective: To measure the n-octanol/water partition coefficient (LogP) of a fluorinated compound.

Materials:

-

Fluorinated test compound

-

Reference compound (with a known LogP and a distinct ¹⁹F NMR signal)

-

HPLC-grade n-octanol

-

HPLC-grade water

-

Pear-shaped flask

-

Temperature-controlled stirrer

-

NMR tubes

-

NMR spectrometer with ¹⁹F capabilities

Procedure:

-

Sample Preparation:

-

Accurately weigh the fluorinated test compound and the reference compound into a pear-shaped flask.

-

Add equal volumes of n-octanol and water (e.g., 2 mL each).

-

-

Partitioning:

-

Sampling:

-

Carefully take an aliquot (e.g., 0.7-0.8 mL) from both the n-octanol (upper) and water (lower) layers using separate syringes.[18]

-

Transfer each aliquot to a separate NMR tube.

-

-

¹⁹F NMR Analysis:

-

Acquire the ¹⁹F NMR spectrum for each sample.

-

Integrate the signals corresponding to the test compound and the reference compound in both the n-octanol and water samples.

-

-

Calculation of LogP:

-

The LogP of the test compound can be calculated using the following equation: LogP_test = LogP_ref + log [ (I_test,oct / I_ref,oct) / (I_test,aq / I_ref,aq) ] where:

-

LogP_test is the LogP of the test compound.

-

LogP_ref is the known LogP of the reference compound.

-

I_test,oct and I_ref,oct are the integral values of the test and reference compounds in the n-octanol phase, respectively.

-

I_test,aq and I_ref,aq are the integral values of the test and reference compounds in the aqueous phase, respectively.

-

-

Conclusion and Future Perspectives

The strategic incorporation of fluorinated building blocks has become an indispensable tool in modern drug discovery.[2] By judiciously leveraging the unique properties of fluorine, medicinal chemists can overcome significant hurdles in drug development, leading to safer and more effective therapeutics.[19] Advances in synthetic fluorination methodologies, including late-stage fluorination, continue to expand the possibilities for molecular design.[2][20] As our understanding of the nuanced effects of fluorine on biological systems deepens, we can anticipate the development of even more innovative and life-saving fluorinated drugs.

References

-

Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 | Books Gateway. (n.d.). Retrieved January 23, 2026, from [Link]

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). Retrieved January 23, 2026, from [Link]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

-

In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). Retrieved January 23, 2026, from [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(2), 243.

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved January 23, 2026, from [Link]

- The role of fluorine in medicinal chemistry. (2010). Expert Opinion on Drug Discovery, 5(12), 1159-1172.

- Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2021). Molecules, 26(5), 1344.

- Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4068-4072.

- The role of fluorine in medicinal chemistry. (2014). Future Medicinal Chemistry, 6(13), 1447-1458.

- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2020). Molecules, 25(23), 5644.

- Protocol for the Human Liver Microsome Stability Assay. (2020). Methods and Protocols, 3(4), 81.

-

In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]

- Continuous flow synthesis of ibuprofen. (2021).

-